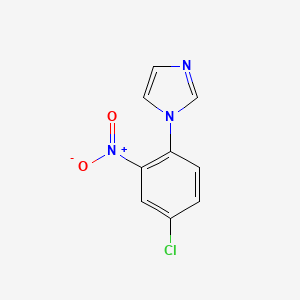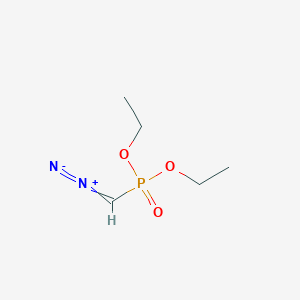
4,4',4''-Nitrilotriphenol
Vue d'ensemble
Description
“4,4’,4’'-Nitrilotriphenol” is also known as "4,4’,4’'-nitrilotribenzoic acid" . It is an organic compound and a reagent used in organic synthesis and pharmaceutical synthesis . It has a molecular formula of C21H15NO6 and a molecular weight of 377.35 .
Molecular Structure Analysis
The molecular structure of “4,4’,4’'-Nitrilotriphenol” consists of a nitrilo group (-N=) attached to three phenol groups . The molecular formula is C21H15NO6 .Chemical Reactions Analysis
The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’,4’'-Nitrilotriphenol” include a predicted boiling point of 690.0±50.0 °C and a predicted density of 1.461±0.06 g/cm3 . It is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Application in Sensing Technology
4-Aminothiophenol (4-ATP), a Raman active molecule, is used in surface-enhanced Raman scattering (SERS) research. It's instrumental in sensing applications due to its functionalization ease. Studies have explored its use in nitrite sensing, highlighting the physicochemical factors regulating its retention mechanism in SERS applications. This includes solvent effects, laser power, substrate nature, reaction media, kinetics, and oxygen influence (Ahmad et al., 2020).
Electrochemical Sensing
4-Aminothiophenol is used in developing electrochemical sensors. These sensors exhibit strong catalytic activity and enrichment effects for sensing specific compounds like 4-chlorophenol, even in the presence of other substances like nitrite (Shabani‐Nooshabadi et al., 2016).
Study of Bimolecular Nucleophilic Substitution
4,4',4''-Nitrilotriphenol forms complexes that are pivotal in studying bimolecular nucleophilic substitution reactions. This research is significant in understanding the molecular interaction and reaction dynamics of such compounds (Müller & Bürgi, 1987).
Photocatalysis
The compound is investigated in photocatalytic degradation processes, particularly in environmental remediation. This includes the use of graphitic carbon nitride-based photocatalysts for the degradation of pollutants like 4-chlorophenol, showcasing its importance in environmental clean-up efforts (Ong et al., 2016).
Nitrite Sensing in Environmental Monitoring
4-Aminothiophenol modified gold nanorods have been developed as a rapid and highly sensitive colorimetric sensor for nitrite ions. This application is crucial in monitoring water quality, highlighting the compound's role in environmental health (Xiao & Yu, 2010).
Analysis of Reaction Kinetics
Studies on nitrilotriphenoxysilanes provide insights into the reaction kinetics and mechanisms of hydrolysis reactions. The hydrolysis products and mechanisms are critical in understanding the broader applications of such compounds in various chemical reactions (Timms, 1971).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPXQMGQXGDRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595896 | |
| Record name | 4,4',4''-Nitrilotriphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25926-14-1 | |
| Record name | 4,4',4''-Nitrilotriphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)






